Enhanced Inhibitory Potency in HCV NS5B Polymerase Through N1-Benzyl Substitution
In a focused SAR study on indole-based HCV NS5B polymerase inhibitors, the introduction of an N1-benzyl substituent was shown to be critical for achieving potent inhibition. While the parent N1-H indole scaffold served as a starting point, optimized N1-benzyl derivatives achieved sub-nanomolar potency [1]. For example, compound 56, bearing an N1-benzyl group, displayed an IC50 of 0.008 μM in the enzyme assay and an EC50 of 0.02 μM in a cell-based replicon assay [1]. In contrast, simpler N1-alkyl substituted analogs, such as those with N1-methyl or N1-ethyl groups, were either not reported to achieve this level of potency or were not prioritized, suggesting a distinct advantage conferred by the benzyl moiety in this chemotype [1].
| Evidence Dimension | HCV NS5B Polymerase Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.008 μM (enzyme assay); EC50 = 0.02 μM (replicon assay) for N1-benzyl optimized lead compound 56. |
| Comparator Or Baseline | N1-H indole core (potency not explicitly stated at this level of optimization); N1-alkyl analogs did not achieve similar potency profile. |
| Quantified Difference | Sub-nanomolar inhibition achieved with N1-benzyl substitution. |
| Conditions | HCV NS5B enzyme assay and cell-based replicon assay. |
Why This Matters
This data demonstrates that for HCV NS5B polymerase projects, the N1-benzyl indole-3-amine scaffold provides a validated starting point for achieving potent antiviral activity, a feature not consistently observed with other N1-substituted analogs.
- [1] LaPorte, M. G., et al. (2012). Structure–Activity Relationship (SAR) Development and Discovery of Potent Indole-Based Inhibitors of the Hepatitis C Virus (HCV) NS5B Polymerase. *Journal of Medicinal Chemistry*, *55*(2), 737-751. View Source
